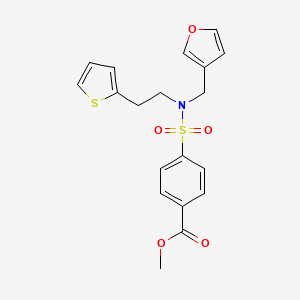
methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H19NO5S2 and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, focusing on its pharmacological properties and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C20H19N2O4S
- Molecular Weight : 369.44 g/mol
- CAS Number : 1421458-40-3
The compound features a unique combination of furan and thiophene moieties, which are known to contribute to various biological activities. The sulfamoyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan and Thiophene Linkage : Utilizing appropriate reagents to create the desired furan and thiophene derivatives.
- Sulfonamide Formation : Reacting the intermediate with sulfamoyl chloride or similar sulfonamide precursors.
- Esterification : The final step involves methylation of the benzoic acid derivative to yield the target compound.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, related sulfamoyl benzoates have demonstrated effectiveness against various bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Candida albicans | Antifungal |
The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. Notably, compounds containing furan and thiophene rings have shown cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.5 |
| SK-MEL-2 (Skin Cancer) | 12.0 |
| SK-OV-3 (Ovarian Cancer) | 10.5 |
| HCT15 (Colon Cancer) | 8.0 |
These effects are attributed to the inhibition of key cellular pathways involved in proliferation and survival, often through apoptosis induction or cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting specific enzymes critical for cell metabolism.
- Receptor Modulation : Interacting with receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of several sulfamoyl benzoates against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a strong potential for therapeutic applications in treating infections. -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic effects of related compounds on A549 and SK-MEL-2 cell lines. The study revealed that these compounds induced apoptosis through mitochondrial pathway activation, highlighting their potential as anticancer agents.
特性
IUPAC Name |
methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-24-19(21)16-4-6-18(7-5-16)27(22,23)20(13-15-9-11-25-14-15)10-8-17-3-2-12-26-17/h2-7,9,11-12,14H,8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJNRTQTJQVQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














